4-((1H-Indol-3-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-3-ylmethyl)-phenylamine is an organic compound that features an indole moiety attached to a phenylamine group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-ylmethyl)-phenylamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Subsequent Functionalization: The indole derivative can then be further functionalized to introduce the phenylamine group. This can be achieved through various substitution reactions, such as the reaction of the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for 4-(1H-Indol-3-ylmethyl)-phenylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-rich π-electrons. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
4-(1H-Indol-3-ylmethyl)-phenylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione: Another indole derivative with potential biological activities.
1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-yl-[1,7]naphtyridin-5-yloxy)-ethylamine: A compound with similar structural features and potential pharmacological properties.
Uniqueness
4-(1H-Indol-3-ylmethyl)-phenylamine is unique due to its specific structural arrangement, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities
Properties
CAS No. |
134627-70-6 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N2/c16-13-7-5-11(6-8-13)9-12-10-17-15-4-2-1-3-14(12)15/h1-8,10,17H,9,16H2 |
InChI Key |
KDXYOBVEKNURNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.